Butyl(4-isopropylphenyl)amine
CAS No.:
Cat. No.: VC14022903
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H21N |
---|---|
Molecular Weight | 191.31 g/mol |
IUPAC Name | N-butyl-4-propan-2-ylaniline |
Standard InChI | InChI=1S/C13H21N/c1-4-5-10-14-13-8-6-12(7-9-13)11(2)3/h6-9,11,14H,4-5,10H2,1-3H3 |
Standard InChI Key | JGPGQTYTRGMBDM-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC1=CC=C(C=C1)C(C)C |
Introduction
Structural and Molecular Characteristics
Butyl(4-isopropylphenyl)amine, systematically named N-butyl-4-propan-2-ylaniline, features a primary amine group bonded to a butyl chain and a para-isopropyl-substituted benzene ring. Its three-dimensional conformation influences reactivity and intermolecular interactions.
Molecular Specifications
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.31 g/mol |
IUPAC Name | N-butyl-4-propan-2-ylaniline |
SMILES | CCCCNC1=CC=C(C=C1)C(C)C |
InChI Key | JGPGQTYTRGMBDM-UHFFFAOYSA-N |
The para-isopropyl group introduces steric hindrance, affecting solubility and reaction kinetics.
Synthesis Methods
Nucleophilic Substitution
The primary synthesis route involves reacting 4-isopropylphenol with butylamine in the presence of a dehydrating agent. This method proceeds via nucleophilic aromatic substitution, where the hydroxyl group of 4-isopropylphenol is replaced by the amine group of butylamine. Typical reaction conditions include temperatures of 80–90°C and solvents like methanol or ethanol .
Alternative Pathways
Patented methods for structurally similar compounds, such as 2,6-di-tert.butyl-4-methylphenol, suggest that Mannich base reactions could be adapted for Butyl(4-isopropylphenyl)amine synthesis . For example, formaldehyde and dimethylamine might facilitate intermediate formation under controlled conditions (110–140°C) .
Physicochemical Properties
Thermal Stability
While direct data on Butyl(4-isopropylphenyl)amine is limited, analogous compounds like 4-T-butyl-N-(4-isopropylphenyl)benzenamine exhibit boiling points of 371.1°C at 760 mmHg. This suggests high thermal stability, likely due to aromatic ring stabilization and alkyl substituents.
Solubility and Reactivity
The compound is sparingly soluble in polar solvents but miscible with organic solvents like dichloromethane. The amine group participates in acid-base reactions, forming salts with inorganic acids.
Applications in Scientific Research
Pharmaceutical Intermediate
Butyl(4-isopropylphenyl)amine may interact with biological receptors or enzymes, influencing metabolic pathways. Its structure resembles known pharmacophores, making it a candidate for drug discovery programs targeting neurological or inflammatory disorders.
Materials Science
In polymer chemistry, the compound’s amine group can act as a curing agent for epoxy resins, enhancing mechanical properties. Its aromatic structure also contributes to UV stability in coatings.
Comparison with Structural Analogs
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Differences |
---|---|---|---|
Butyl(4-isopropylphenyl)amine | 191.31 | Not reported | Primary amine, para-substituent |
4-T-butyl-N-(4-isopropylphenyl)benzenamine | 267.41 | 371.1 | Tertiary amine, bulkier groups |
The tertiary amine in 4-T-butyl-N-(4-isopropylphenyl)benzenamine reduces reactivity compared to the primary amine in Butyl(4-isopropylphenyl)amine.
Recent Advances and Future Directions
Recent patents highlight innovations in amine synthesis, such as gas-phase purging with secondary amines to enhance yield . For Butyl(4-isopropylphenyl)amine, optimizing reaction conditions (e.g., catalyst selection) could improve scalability. Future research should explore its bioactivity through in vitro assays and computational modeling.
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